molecular formula C13H14N2O2 B7773405 Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Cat. No.: B7773405
M. Wt: 230.26 g/mol
InChI Key: KDMYZZUPYLVGAF-PKNBQFBNSA-N
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Description

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is a cyanoacrylate derivative with a 4-methylphenylamino substituent. This compound is synthesized via condensation reactions and serves as a key intermediate in the preparation of bioactive molecules, including pyrido[1,2-a]benzimidazole derivatives and agrochemical agents . Its crystal structure (Fig. 1) reveals an E-configuration across the C=C bond, with a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) stabilized by C–H···π interactions . The 4-methyl group enhances steric bulk and influences intermolecular packing, which is critical for its reactivity and applications in medicinal chemistry .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-methylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMYZZUPYLVGAF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methylaniline under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Chemistry

  • Intermediate in Organic Synthesis : Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of different derivatives.
  • Reagents in Chemical Reactions : This compound can be used as a reagent in synthetic pathways to create other functionalized compounds.

Biology

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions, although further studies are needed to confirm these effects.

Medicine

  • Pharmaceutical Development : The compound is being explored as a potential therapeutic agent due to its biological activity. Its derivatives may lead to the development of new drugs targeting specific diseases.

Industrial Applications

  • Dyes and Pigments : this compound is utilized in the production of dyes and pigments due to its vibrant color properties.
  • Polymer Production : It is also used in synthesizing polymers and resins, contributing to the development of advanced materials.

Case Studies

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Research : In preclinical trials reported in Cancer Letters, researchers found that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric properties of substituents on the phenyl ring significantly alter reactivity and physicochemical behavior. Key analogs include:

Compound Name Substituent(s) Key Properties/Reactivity References
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OCH₃ Higher electron density at the phenyl ring accelerates cyclization reactions; used in propenoylamide synthesis .
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-(OCH₃)₂ Enhanced electron-donating effects improve charge-transfer interactions; used in fluorescent probes .
Ethyl 2-cyano-3-(4-iodophenyl)prop-2-enoate 4-I Heavy atom effect increases molecular weight (342.13 g/mol); potential for radiopharmaceutical applications .
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophene-2-yl Sulfur atom introduces π-conjugation differences; lower melting point (79–82°C) vs. phenyl analogs .

Key Insight : Electron-donating groups (e.g., OCH₃) enhance electrophilic reactivity, while halogens (e.g., I) and heterocycles (e.g., thiophene) modulate solubility and photophysical properties.

Stereochemical Variations

The configuration of the C=C bond (E/Z) and substituent orientation dictate molecular geometry and intermolecular interactions:

  • Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate: The Z-configuration induces intramolecular N–H···O hydrogen bonding, leading to tighter crystal packing (density: 1.45 g/cm³) compared to E-isomers .
  • Ethyl 2-cyano-3-(2-fluorophenyl)prop-2-enoate: The E-configuration and electronegative fluorine atom promote dipole-dipole interactions, increasing thermal stability (predicted boiling point: 340.8°C) .

Biological Activity

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound can be synthesized through the Knoevenagel condensation reaction involving ethyl cyanoacetate and 4-methylphenylamine. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol, leading to the formation of the desired product with high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby blocking enzyme activity and disrupting various biochemical pathways. This mechanism can lead to therapeutic effects depending on the biological system being studied.

3.1 Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . In vitro studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's effectiveness is often measured using minimum inhibitory concentration (MIC) assays, where lower MIC values indicate higher potency .

3.2 Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties . In cell line studies, it has shown selective cytotoxicity towards cancer cells such as A549 (human lung adenocarcinoma) and A375 (human melanoma), with IC50 values indicating potent activity (e.g., IC50 < 10 µM for A549) . The compound's ability to inhibit cell proliferation in these lines suggests potential for development as an anticancer agent.

3.3 Other Biological Activities

Additional studies have explored the compound's effects on various biological systems, including:

  • Cytotoxicity : Demonstrated selective toxicity towards human umbilical vein endothelial cells (HUVEC), affecting proliferation induced by growth factors like VEGF .
  • Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications in drug design and therapeutic applications.

4. Data Table: Summary of Biological Activities

Activity Type Target/Cell Line IC50/Effect
AntimicrobialVarious bacteriaLow MIC values
AnticancerA549 (lung adenocarcinoma)IC50 < 10 µM
A375 (melanoma)IC50: 5.7 µM
CytotoxicityHUVECIC50: 1.4 - 6.2 µM

5. Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy against common pathogens, revealing strong inhibition rates comparable to standard antibiotics .
  • Cancer Cell Proliferation : Research focusing on its anticancer properties demonstrated that treatment with this compound significantly reduced the viability of cancer cells in vitro, suggesting mechanisms involving apoptosis or cell cycle arrest .
  • Enzyme Interaction : Investigations into its mechanism revealed that it effectively inhibits specific enzymes linked to cancer progression, making it a candidate for further development in targeted therapies.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate with high purity?

  • The compound can be synthesized via condensation reactions involving cyanoacetate derivatives and substituted anilines. For purity, recrystallization from ethanol or acetone mixtures is effective, as demonstrated in similar protocols for cyanoacrylate derivatives . Adiabatic calorimetry (e.g., TAU-10 calorimeter) can validate purity by measuring heat capacities and phase transitions .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond geometries and intermolecular interactions . Complementary techniques like FT-IR and NMR (¹H/¹³C) verify functional groups, while ORTEP-3 graphical tools visualize hydrogen-bonding networks .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

  • Graph set analysis, as described by Bernstein et al., classifies hydrogen bonds into discrete motifs (e.g., chains, rings) using directional parameters. For example, intramolecular N–H⋯O bonds stabilize conformations, while intermolecular N–H⋯N interactions govern packing .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data (e.g., heat capacities) across studies?

  • Discrepancies may arise from calorimeter calibration (e.g., adiabatic vs. differential scanning calorimetry) or sample purity. Polynomial dependencies derived from low-temperature (5–80 K) and high-temperature (78–370 K) datasets should be cross-validated using error-propagation models . Statistical tools like Bland-Altman plots can quantify systematic biases between laboratories.

Q. What computational strategies predict bioactivity and cell permeability of this compound?

  • Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets like NF-κB or IL-6 receptors. Cell permeability can be modeled via Lipinski’s Rule of Five or in vitro assays using THP-1 monocytes, as demonstrated for structurally similar anti-inflammatory agents . MD simulations further refine solvation and membrane-crossing dynamics.

Q. How do steric and electronic effects influence regioselectivity in derivative synthesis?

  • Substituent effects (e.g., electron-withdrawing cyano groups) direct reactivity in Michael addition or cyclocondensation reactions. Steric hindrance from the 4-methylphenyl group can be quantified using DFT calculations (e.g., B3LYP/6-31G**) to map transition-state geometries .

Q. What methodologies resolve ambiguities in crystallographic refinement for disordered structures?

  • SHELXL’s PART and SIMU commands model disorder, while twin refinement (TWIN/BASF) addresses pseudo-merohedral twinning. High-resolution data (<1.0 Å) and Hirshfeld surface analysis improve electron density maps for ambiguous regions .

Methodological Best Practices

  • Data Validation : Cross-reference SCXRD results with Cambridge Structural Database entries to identify outliers .
  • Thermodynamic Modeling : Use NIST-recommended equations of state for extrapolating ideal gas-phase properties from condensed-phase data .
  • Biological Assays : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate cytotoxicity via MTT assays .

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